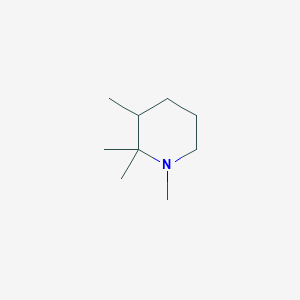
Tetramethylpiperidine
Cat. No. B8510282
Key on ui cas rn:
69010-98-6
M. Wt: 141.25 g/mol
InChI Key: YAXWOADCWUUUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04590252
Procedure details


An oven-dried, 3-neck, 250-mL flask equipped with mechanical stirrer, rubber septum inlet, thermometer, and an argon atmosphere was charged with tetrahydrofuran (THF) (100 mL, freshly distilled from lithium aluminum hydride) and 2,2,6,6-tetramethylpiperidine (1.69 mL, 0.01 mol, distilled from NaOH and stored over molecular sieves under argon). n-Butyllithium (6.25 mL of a 1.6M solution in hexane, 0.01 mol) was added to the solution at 23°-27°; the resulting solution was stirred 15 min and then cooled to below -70° in a dry ice-acetone bath. To this solution containing 2,2,6,6-tetramethylpiperidinyllithium was added dropwise methyl methacrylate (10.7 mL, 0.1 mol, filtered through 10 wt % neutral alumina) over 15 min at -78° to -70°. The solution was warmed and poured into water (1.5 L); the precipitated polymer was isolated and dried, and then taken up and precipitated into hexane (1.5 L) from an acetone (75 mL) solution. After drying, 10.1 g (88% yield) of tetramethylpiperidine-ended polymethyl methacrylate (PMMA) was recovered; GPC analysis showed: Mn 1400, Mw 1700 (mol wt 1140 by design).



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two






Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[C:8]1(C)[CH2:13][CH2:12]C[C:10](C)(C)[NH:9]1.[CH2:17]([Li])[CH2:18][CH2:19][CH3:20].[CH3:22]C1(C)CCCC(C)(C)N1[Li].C(OC)(=O)C(C)=C>CCCCCC.O.O1CCCC1>[CH3:17][CH:18]1[CH2:12][CH2:13][CH2:8][N:9]([CH3:10])[C:19]1([CH3:20])[CH3:22] |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
1.69 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(N(C(CCC1)(C)C)[Li])C
|
Step Four
|
Name
|
|
|
Quantity
|
10.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
Step Five
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution was stirred 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An oven-dried, 3-neck, 250-mL flask equipped with mechanical stirrer, rubber septum inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to below -70° in a dry ice-acetone bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was warmed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitated polymer was isolated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated into hexane (1.5 L) from an acetone (75 mL) solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C(N(CCC1)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.1 g | |
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
